

Application of Etripamil in Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etripamil is a novel, fast-acting, intranasally delivered L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1] [2] Its primary mechanism of action is the inhibition of calcium influx through the CaV1.2 L-type calcium channels in cardiac tissue, which slows atrioventricular (AV) nodal conduction and prolongs the AV node refractory period.[2][3] Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a valuable in vitro model for cardiovascular research, offering a human-based platform for disease modeling, drug discovery, and cardiotoxicity testing.[4][5] This document provides detailed application notes and protocols for the use of Etripamil in iPSC-CMs to evaluate its electrophysiological, contractile, and calcium handling effects.

Data Presentation

While direct quantitative data for **Etripamil**'s effects on iPSC-CMs is limited in publicly available literature, data from its analogue, verapamil, and from studies on other cardiac cell types provide a basis for initial experimental design.

Table 1: Effects of Etripamil and Verapamil on Cardiac Ion Channels



lon Channel	Current	Species	Cell Type	Compo und	Concent ration	Effect	Referen ce
CaV1.2	ICa,L	Human	Atrial Cardiomy ocytes	Etripamil	100 μΜ	31% block	[1]
NaV1.5	INa	Human	Atrial Cardiomy ocytes	Etripamil	1 μΜ	Significa nt reduction	[1]
NaV1.5	INa	Human	Atrial Cardiomy ocytes	Etripamil	100 μΜ	59% block	[1]
KV1.5	lKur	Human	Atrial Cardiomy ocytes	Etripamil	100 μΜ	20% block	[1]
hERG (KV11.1)	lKr	-	-	Verapami I	-	IC50: ~1 μΜ	[3]
CaV1.2	ICa,L	-	-	Verapami I	-	IC50: ~1 μΜ	[3]

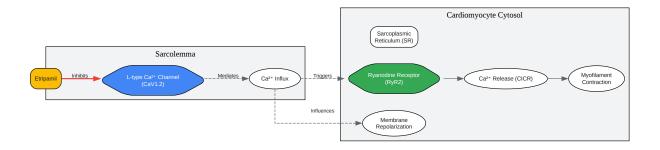
Table 2: Reported Effects of L-type Calcium Channel Blockers on iPSC-CMs



Compound	iPSC-CM Assay	Key Findings	Reference
Verapamil	Electrophysiology (MEA)	Shortened corrected Field Potential Duration (cFPD)	[6]
Verapamil	Contractility	Concentration- dependent decrease in contraction and relaxation velocity	[7][8]
Nifedipine	Electrophysiology (HD-MEA)	Marked decrease of Action Potential Duration at 90% repolarization (APD90)	[9]
Verapamil	Electrophysiology (VSD)	Concentration- dependent shortening of action potential duration	[10]

Signaling Pathways and Experimental Workflows Signaling Pathway of Etripamil in Cardiomyocytes



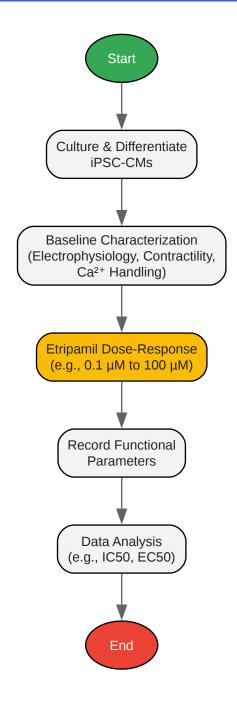


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Caption: Mechanism of action of **Etripamil** on cardiomyocyte calcium handling.

General Experimental Workflow for Assessing Etripamil in iPSC-CMs





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Caption: General workflow for evaluating the effects of Etripamil on iPSC-CMs.

Experimental Protocols

Protocol 1: Electrophysiological Analysis using Patch-Clamp



Objective: To determine the effect of **Etripamil** on specific ion channels (e.g., ICa,L, IKr, INa) in single iPSC-CMs.

Materials:

- Human iPSC-CMs
- Cardiomyocyte maintenance medium
- Etripamil stock solution (in DMSO or other suitable solvent)
- Patch-clamp rig with amplifier (e.g., MultiClamp 700B) and data acquisition software (e.g., pClamp)[11][12]
- Borosilicate glass capillaries for pipette pulling
- External (perfusion) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[13]
- Internal (pipette) solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP, 0.5 NaGTP; pH 7.2 with KOH.[12]

Methodology:

- Cell Preparation: Plate iPSC-CMs on glass coverslips and culture until they are spontaneously beating and have reached a desired level of maturity.[11]
- Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution at a constant temperature (e.g., 37°C).
- Pipette Preparation: Pull glass pipettes to a resistance of 3-6 M Ω when filled with the internal solution.[11][12]
- Whole-Cell Configuration: Approach a single, spontaneously contracting iPSC-CM with the
 patch pipette and establish a giga-ohm seal. Rupture the membrane to achieve the wholecell configuration.
- Baseline Recording:



- For L-type Calcium Current (ICa,L): Hold the cell at a potential that inactivates sodium channels (e.g., -40 mV). Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L.
- For hERG Current (IKr): Hold the cell at -80 mV. Apply a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic tail current.[3]
- **Etripamil** Application: After establishing a stable baseline recording, perfuse the chamber with increasing concentrations of **Etripamil** (e.g., 0.1, 1, 10, 100 μM). Allow the drug effect to reach a steady state at each concentration before recording.
- Washout: Perfuse with the external solution alone to check for reversibility of the drug's effects.[3]
- Data Analysis: Measure the peak current amplitude at each voltage step and for each
 Etripamil concentration. Plot a concentration-response curve to determine the IC50 value.

Protocol 2: Cardiomyocyte Contractility Assay

Objective: To assess the effect of **Etripamil** on the contractility of iPSC-CMs.

Materials:

- Human iPSC-CMs
- Cardiomyocyte maintenance medium
- Etripamil stock solution
- Contractility assay system (e.g., video-based edge detection, impedance-based system, or engineered heart tissue).[3][7][14]
- Multi-well plates (e.g., 96-well) suitable for the chosen assay system.

Methodology:



- Cell Plating: Plate iPSC-CMs in the appropriate multi-well plates and culture until a spontaneously beating syncytium is formed.[3]
- Medium Exchange: Replace the culture medium with fresh, pre-warmed maintenance medium.
- Baseline Recording: Acquire baseline contractility recordings for a stable period (e.g., 5-10 minutes). Parameters to measure include beat rate, amplitude, and contraction/relaxation kinetics.[3]
- Compound Addition:
 - Add a vehicle control (e.g., DMSO) to a subset of wells.
 - Add increasing concentrations of Etripamil to the remaining wells. A suggested starting range, based on verapamil data, is 0.1 μM to 100 μM.[3]
- Post-Treatment Recording: Record contractility at each concentration after a sufficient incubation period to allow the compound's effect to stabilize.
- Data Analysis: Analyze the data to determine the effect of Etripamil on cardiomyocyte contractility parameters. Normalize the data to the baseline and vehicle controls.

Protocol 3: Calcium Handling Analysis

Objective: To evaluate the effect of **Etripamil** on intracellular calcium transients in iPSC-CMs.

Materials:

- Human iPSC-CMs cultured on glass-bottom dishes.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-630 AM).[15]
- Pluronic F-127
- Tyrode's solution (or similar physiological buffer).
- Etripamil stock solution.



Confocal microscope or a high-speed fluorescence imaging system.

Methodology:

- Dye Loading:
 - \circ Prepare a loading solution of the calcium-sensitive dye (e.g., 1-5 μ M) with Pluronic F-127 in Tyrode's solution.
 - Incubate the iPSC-CMs with the loading solution at 37°C for a specified time (e.g., 15-30 minutes).
 - Wash the cells with fresh Tyrode's solution to remove excess dye and allow for deesterification.
- Imaging Setup: Place the dish on the microscope stage and maintain at 37°C.
- · Baseline Recording:
 - Record spontaneous or electrically stimulated calcium transients from selected cells or regions of interest.
 - Acquire a stable baseline recording for several minutes.
- **Etripamil** Application: Add **Etripamil** at the desired concentration(s) to the imaging chamber.
- Post-Treatment Recording: After an appropriate incubation period, record the calcium transients again.
- Data Analysis: Analyze the fluorescence intensity traces to determine key parameters of the calcium transient, including amplitude, decay kinetics (tau), duration, and frequency.
 Compare the pre- and post-Etripamil values.[16][17]

Troubleshooting and Optimization

• Low Compound Potency: If the observed effects are weaker than expected, consider testing a wider concentration range. The maturity of the iPSC-CMs can also influence ion channel expression and function; ensure cardiomyocytes are sufficiently mature.[3]



- Variability in iPSC-CMs: iPSC-CM cultures can be heterogeneous, containing a mix of atrial-, ventricular-, and nodal-like cells.[4] This can lead to variability in experimental results. It is important to use a large number of cells or cell batches for statistical power and to characterize the subtype population if possible.[9]
- Immature Phenotype: iPSC-CMs have a more immature electrophysiological and calcium handling profile compared to adult cardiomyocytes.[4][18] For example, they may have a less negative resting membrane potential and rely more heavily on trans-sarcolemmal calcium influx for contraction.[18][19] These differences should be considered when interpreting data and extrapolating to the adult human heart.

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